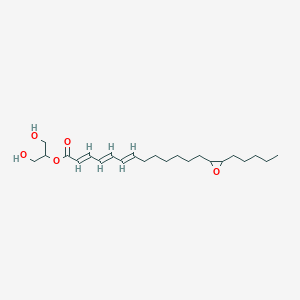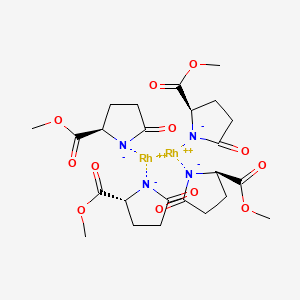
methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) is a complex compound that combines an organic molecule with a metal ion The organic part, methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate, is a derivative of pyrrolidine, a five-membered nitrogen-containing ring The rhodium(2+) ion is a transition metal ion known for its catalytic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbonyl carbon of the methyl chloroformate, leading to the formation of the ester linkage.
For the incorporation of the rhodium(2+) ion, the organic ligand is typically reacted with a rhodium salt, such as rhodium(III) chloride, in the presence of a reducing agent. The reduction of rhodium(III) to rhodium(II) can be achieved using various reducing agents, including hydrogen gas or sodium borohydride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) can undergo various chemical reactions, including:
Oxidation: The rhodium(2+) ion can be oxidized to rhodium(3+) under suitable conditions.
Reduction: The compound can be reduced back to its original state if oxidized.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the rhodium(2+) ion would yield rhodium(3+) complexes, while nucleophilic substitution of the ester group could produce various amides or alcohol derivatives.
科学的研究の応用
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of cancer treatment, where rhodium complexes have shown promise as anticancer agents.
Industry: The compound’s catalytic properties are utilized in industrial processes for the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) exerts its effects involves the coordination of the rhodium ion with various substrates. The rhodium ion can facilitate the activation of molecular hydrogen, enabling hydrogenation reactions. In biological systems, the compound may interact with proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;platinum(2+): Similar in structure but with a platinum ion instead of rhodium. Platinum complexes are well-known for their use in chemotherapy.
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;palladium(2+): Contains palladium, another transition metal with catalytic properties.
Uniqueness
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) is unique due to the specific catalytic properties of rhodium, which can facilitate a range of chemical transformations with high efficiency and selectivity
特性
分子式 |
C24H32N4O12Rh2 |
|---|---|
分子量 |
774.3 g/mol |
IUPAC名 |
methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;;/h4*4H,2-3H2,1H3,(H,7,8);;/q;;;;2*+2/p-4/t4*4-;;/m1111../s1 |
InChIキー |
BJHLPXCDLYHGIN-WTODAKLXSA-J |
異性体SMILES |
COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
正規SMILES |
COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)
![(4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B13822814.png)

![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822821.png)
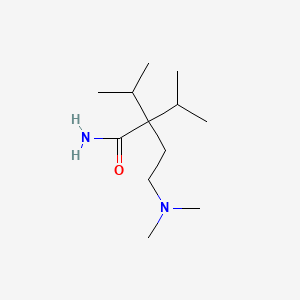
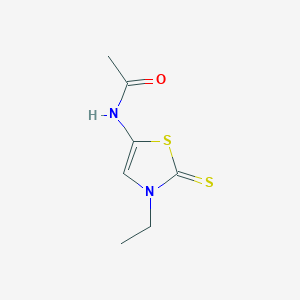
![N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine](/img/structure/B13822842.png)
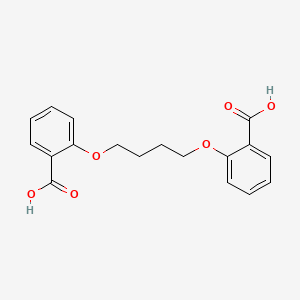
![N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B13822850.png)
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]borinic acid](/img/structure/B13822861.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13822862.png)
